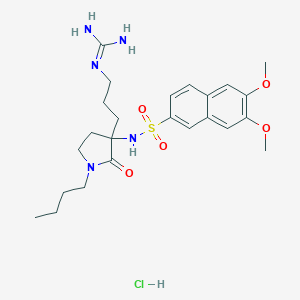

Co 101244 hydrochloride

Vue d'ensemble

Description

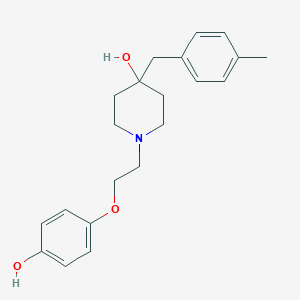

Co 101244 hydrochloride, also known as RO-63-1908 and PD-174494, is a novel, potent, and selective antagonist of NR2B-containing NMDA receptors . It displays neuroprotective effects in vivo and in vitro .

Molecular Structure Analysis

The molecular formula of this compound is C21H28ClNO3 . The InChI is 1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H . The canonical SMILES is CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl .Physical And Chemical Properties Analysis

The molecular weight of this compound is 377.9 g/mol . It is soluble to 100 mM in water and to 50 mM in DMSO .Applications De Recherche Scientifique

Corrosive effects of supercritical carbon dioxide and cosolvents on metals :

- Authors : E. M. Russick, G. Poulter, C. Adkins, N. R. Sorensen

- Year : 1996

- Journal : Journal of Supercritical Fluids

- Abstract : Investigates supercritical carbon dioxide (CO2) as an alternative solvent for precision cleaning of machined metal parts. It focuses on the compatibility and corrosive effects of supercritical CO2 and various cosolvents on different metals (Russick et al., 1996).

Theoretical investigation of the activity of cobalt oxides for the electrochemical oxidation of water :

- Authors : M. Bajdich, M. García-Mota, A. Vojvodić, J. Nørskov, A. Bell

- Year : 2013

- Journal : Journal of the American Chemical Society

- Abstract : Discusses the role of layered cobalt oxides in Co-based anodes for oxygen evolution reactions in alkaline media. It provides insights into the surface stabilities and activities of different cobalt oxide surfaces (Bajdich et al., 2013).

Enhanced degradation of tetracycline hydrochloride using photocatalysis and sulfate radical-based oxidation processes by Co/BiVO4 composites :

- Authors : Xin Chen, Jiabin Zhou, Tianlei Zhang, Lidan Ding

- Year : 2019

- Journal : Journal of water process engineering

- Abstract : Examines the use of Co/BiVO4 composites in the degradation of tetracycline hydrochloride through photocatalysis and sulfate radical-based oxidation processes (Chen et al., 2019).

Strong adsorption of tetracycline hydrochloride on magnetic carbon-coated cobalt oxide nanoparticles :

- Authors : Guanrong Yang, Qiongzhi Gao, Siyuan Yang, Shiheng Yin, Xin Cai, Xiaoyuan Yu, Shengsen Zhang, Yueping Fang

- Year : 2019

- Journal : Chemosphere

- Abstract : Discusses the use of magnetic carbon-coated cobalt oxide nanoparticles for the efficient removal of tetracycline hydrochloride from aqueous solutions (Yang et al., 2019).

Mécanisme D'action

Target of Action

Co 101244 hydrochloride is a novel, potent, and selective antagonist of GluN2B (formally NR2B)-containing NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play key roles in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets by selectively antagonizing GluN2B-containing NMDA receptors . The IC50 values for GluN1A/2B (NR1A/2B), GluN1A/2A (NR1A/2A), and GluN1A/2C (NR1A/2C) subunit combinations are 0.043, > 100, and > 100 μM respectively . This indicates a high degree of selectivity for GluN2B subunits.

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which may influence its bioavailability.

Result of Action

This compound displays neuroprotective effects both in vivo and in vitro . This suggests that it may have potential therapeutic applications in conditions involving excitotoxicity or excessive glutamatergic activity.

Action Environment

It is recommended to store the compound at +4°c for optimal stability .

Analyse Biochimique

Biochemical Properties

Co 101244 hydrochloride interacts with NMDA receptors, specifically the NR2B subunit . It effectively reduces NMDA-evoked Ca 2+ elevations, thereby enhancing neuroprotection .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving NMDA receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the NR2B subunit of NMDA receptors . This interaction leads to the inhibition of these receptors and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in metabolic pathways related to NMDA receptor signaling

Propriétés

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

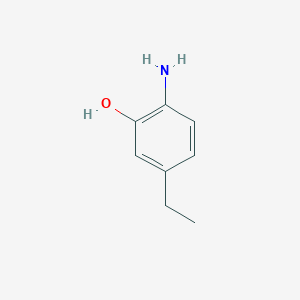

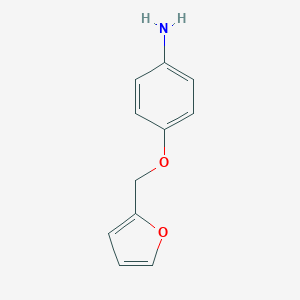

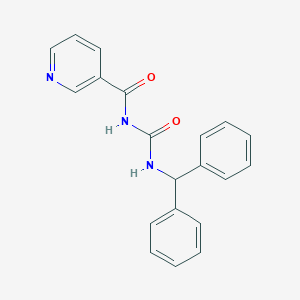

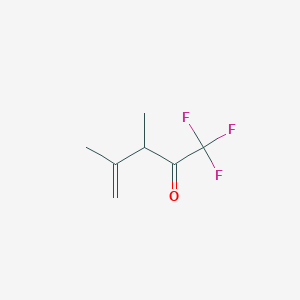

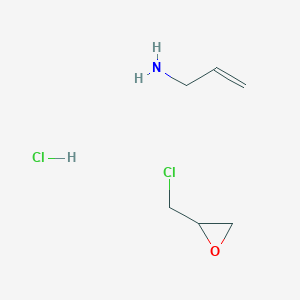

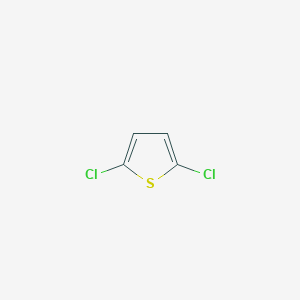

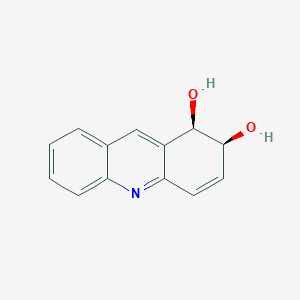

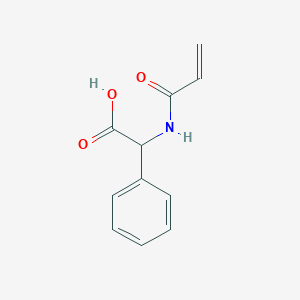

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)